Cyclohexanesulfonyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

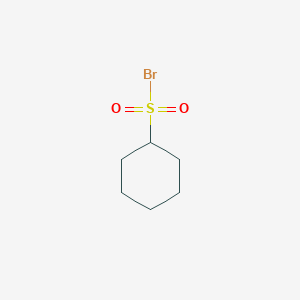

Cyclohexanesulfonyl bromide is an organic compound with the molecular formula C₆H₁₁BrO₂S and a molecular weight of 227.12 g/mol . It is a yellow to pale yellow oil that is primarily used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .

Métodos De Preparación

Cyclohexanesulfonyl bromide can be synthesized through several methods. One common synthetic route involves the oxyhalogenation of thiols or disulfides using reagents such as oxone and potassium bromide (KBr) in water . This method is advantageous due to its simplicity and high yield. Another approach involves the use of sulfonyl hydrazides with N-bromosuccinimide (NBS) as the brominating agent . This reaction is typically carried out under mild conditions and provides a clean and efficient synthesis of sulfonyl bromides.

Análisis De Reacciones Químicas

Cyclohexanesulfonyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.

Elimination Reactions: In cyclohexane rings, E2 elimination reactions can occur when the leaving group is axial.

Oxidation and Reduction: It can be involved in oxidation reactions where the sulfonyl group is further oxidized, or reduction reactions where it is reduced to other functional groups.

Common reagents used in these reactions include strong bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Cyclohexanesulfonyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including sulfonamides and sulfonates.

Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.

Industry: It is used in the production of elastomers, dyes, detergents, and ion exchange resins.

Mecanismo De Acción

The mechanism of action of cyclohexanesulfonyl bromide involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparación Con Compuestos Similares

Cyclohexanesulfonyl bromide can be compared with other sulfonyl halides such as:

Cyclohexanesulfonyl chloride: Similar in structure but contains a chlorine atom instead of bromine.

Methanesulfonyl bromide: A smaller molecule with a similar sulfonyl bromide functional group. It is used in similar types of reactions but may have different reactivity due to its smaller size.

Tosyl bromide (p-toluenesulfonyl bromide): Contains a toluene group instead of a cyclohexane ring. It is widely used in organic synthesis for similar purposes but has different steric and electronic properties.

This compound is unique due to its cyclohexane ring, which can influence the steric and electronic environment of the sulfonyl group, affecting its reactivity and the types of reactions it can undergo.

Actividad Biológica

Cyclohexanesulfonyl bromide (CHSB) is a sulfonyl halide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a reactive electrophile in various biochemical applications. This article explores the biological activity of CHSB, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by its sulfonyl group, which can undergo nucleophilic attack by various biological molecules, particularly thiols. This property makes CHSB a valuable tool in the study of cysteine proteases and other enzymes that contain thiol groups. The reactivity of CHSB allows it to form thiosulfonates, which have been investigated for their potential as cysteine protease inhibitors .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of CHSB against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of glioblastoma and multiple myeloma cells. The mechanism behind this activity may involve the modulation of sigma receptors, which are implicated in tumor growth and survival pathways .

Table 1: Antiproliferative Effects of this compound

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Glioblastoma | 5.2 | Gras Navarro et al., 2019 |

| Multiple Myeloma | 3.8 | Gras Navarro et al., 2019 |

Enzyme Inhibition

CHSB has been evaluated for its ability to inhibit cysteine proteases, which are critical in various physiological processes and disease states. The formation of thiosulfonates from CHSB has been shown to enhance specificity towards these enzymes, potentially reducing off-target effects compared to traditional inhibitors .

Table 2: Inhibition of Cysteine Proteases by Thiosulfonates Derived from CHSB

| Inhibitor Type | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Thiosulfonate A | Cathepsin B | 1.5 | Ward PhD Thesis |

| Thiosulfonate B | Papain | 0.8 | Ward PhD Thesis |

Study on Cancer Cell Lines

In a study conducted by Gras Navarro et al. (2019), CHSB was tested against several cancer cell lines. The results indicated that CHSB significantly reduced cell viability in glioblastoma and multiple myeloma cells through apoptosis induction and cell cycle arrest mechanisms .

Research on Cysteine Protease Inhibition

Ward's doctoral research focused on developing thiosulfonates from CHSB as selective inhibitors for cysteine proteases. The study demonstrated that these compounds could effectively inhibit enzyme activity with minimal toxicity to normal cells, suggesting their potential as therapeutic agents for diseases involving dysregulated protease activity .

Propiedades

Fórmula molecular |

C6H11BrO2S |

|---|---|

Peso molecular |

227.12 g/mol |

Nombre IUPAC |

cyclohexanesulfonyl bromide |

InChI |

InChI=1S/C6H11BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 |

Clave InChI |

ATMCCIFVSUJWBF-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)S(=O)(=O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.